3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one
Description
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one (compound 5b in ) is a synthetic chromen-4-one derivative synthesized via a Mannich reaction. This compound features a 3,4-dimethoxyphenyl substituent at position 3, a dimethylaminomethyl group at position 8, and a hydroxyl group at position 5. Its molecular weight is 356.2 g/mol, and it forms pale-yellow crystals with a melting point of 154–155°C . The synthesis involves reacting daidzein with formaldehyde and dimethylamine in ethanol, achieving a yield of 77% . Structural characterization includes IR, $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, confirming the regioselective introduction of the dimethylaminomethyl group at position 8 .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)10-14-16(22)7-6-13-19(23)15(11-26-20(13)14)12-5-8-17(24-3)18(9-12)25-4/h5-9,11,22H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTIKNIEOHPCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC=C(C2=O)C3=CC(=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: This step involves the coupling of the chromone core with a 3,4-dimethoxyphenyl derivative using a suitable coupling reagent such as palladium-catalyzed cross-coupling reactions.
Attachment of the Dimethylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromone core can be reduced to form dihydrochromones.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromone ketones, while reduction of the chromone core can produce dihydrochromones.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and oxidative stress pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Observations :
- 5b has the highest molecular weight due to the two methoxy groups on the phenyl ring.
- The benzodioxole (5c ) and dihydrobenzodioxin (5d ) substituents increase melting points compared to methoxy-substituted derivatives, likely due to enhanced crystallinity from fused oxygen-containing rings .
Derivatives with Halogen and Trifluoromethyl Substituents
Chlorophenyl Derivatives ()
3-(4-Chlorophenyl)-8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one (CAS: 848058-59-3) introduces a chloro substituent at position 4 of the phenyl ring and a methyl group at position 2.
Trifluoromethyl Derivatives ()
- 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl) derivative (): The trifluoromethyl group at position 2 and 4-methoxyphenyl at position 3 create a balance between electron-donating and withdrawing effects, which may optimize binding interactions in biological targets .
Variations in the Aminoalkyl Side Chain
Diethylaminomethyl vs. Dimethylaminomethyl ()
8-[(Diethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one (CAS: 858768-31-7) replaces the dimethylamino group in 5a with a diethylamino group. This increases steric bulk and lipophilicity, which may affect pharmacokinetic properties such as absorption and distribution .
Piperazinyl Derivatives ()
- 3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (): The piperazinyl group introduces a basic nitrogen, enhancing water solubility at physiological pH compared to dimethylamino derivatives .
- 8-((4-Methylpiperazin-1-yl)methyl) derivative (): The methylpiperazine side chain may improve binding to targets like kinases or bacterial enzymes due to its ability to form hydrogen bonds .
Substituent-Free Analogues ()
8-[(Dimethylamino)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one (CAS: 109723-54-8) lacks methoxy or halogen substituents on the phenyl ring.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
